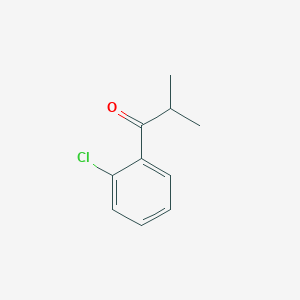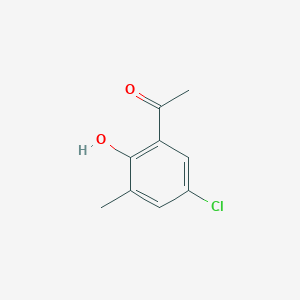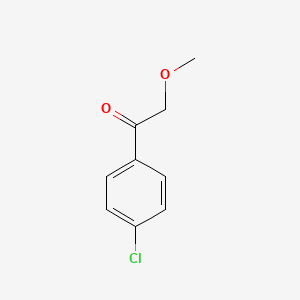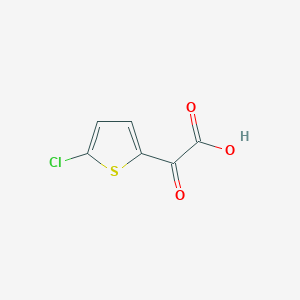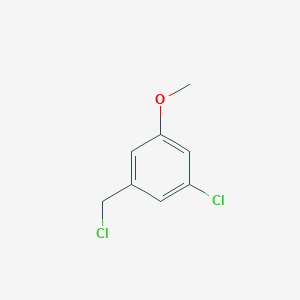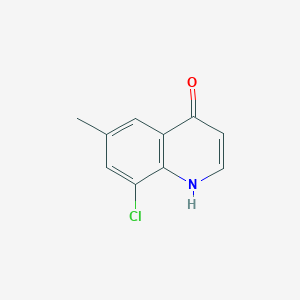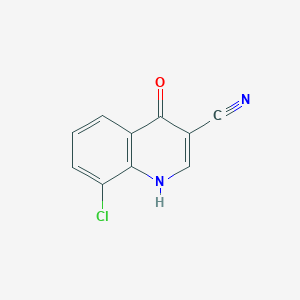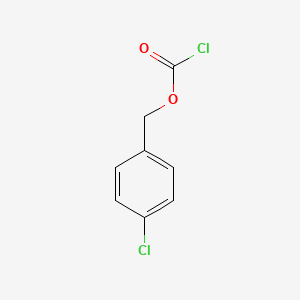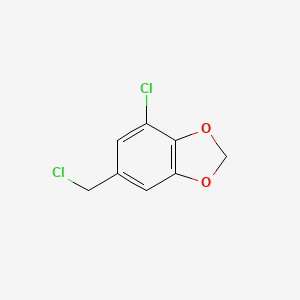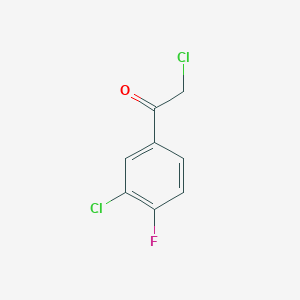
(3-Chloroadamantan-1-yl)methanamine hydrochloride
概要
説明
“(3-Chloroadamantan-1-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 90812-22-9 . It has a molecular weight of 236.18 and is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound has a melting point of 310-312 degrees Celsius . It is typically stored at room temperature .科学的研究の応用
Synthesis and Characterization
- A study by Zhai Zhi-we focused on the synthesis of a novel compound through condensation reaction, where the structure was confirmed using NMR and X-ray diffractions. This kind of research underlines the importance of synthesis and characterization in developing new compounds with specific applications (Zhai, 2014).
Photocytotoxicity and Cellular Imaging
- Research by Basu et al. investigated iron(III) complexes with photocytotoxic properties and their application in cellular imaging. These complexes displayed significant photocytotoxicity, highlighting their potential in targeted cancer therapy (Basu et al., 2014).
Antimicrobial Evaluation
- Visagaperumal et al. synthesized various derivatives of phenyl methanamine, including compounds related to (3-Chloroadamantan-1-yl)methanamine hydrochloride. These compounds were evaluated for their antimicrobial activities, indicating the potential for applications in fighting bacterial and fungal infections (Visagaperumal et al., 2010).
Molecular Docking and Biological Efficacy
- Preethi et al. described the synthesis of metal complexes using methanamine derivatives. These complexes were then used in molecular docking studies and evaluated for antimicrobial and anticancer activities. The biological efficacy of these compounds suggests their potential in developing new therapeutic agents (Preethi et al., 2021).
Catalytic Applications
- Roffe et al. synthesized methanamine derivatives and evaluated their catalytic applications. This highlights the role of such compounds in catalysis, potentially useful in various chemical synthesis processes (Roffe et al., 2016).
Antidepressant-like Activity
- Sniecikowska et al. designed methanamine derivatives as "biased agonists" of serotonin receptors, exhibiting potent antidepressant-like activity. This research indicates the potential of these compounds in developing new treatments for depression (Sniecikowska et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Mode of Action
The mode of action of (3-Chloroadamantan-1-yl)methanamine hydrochloride is not well-studied. As a derivative of adamantanamine, it may share some of its parent compound’s interactions with biological targets. The addition of the chlorine atom could significantly alter its interactions and resulting changes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Given its structural similarity to adamantanamine, it may have similar effects, but the presence of the chlorine atom could also result in unique effects .
生化学分析
Biochemical Properties
The biochemical properties of (3-Chloroadamantan-1-yl)methanamine hydrochloride are not fully understood yet. It is known that the adamantane moiety in its structure can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 310-312°C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that it interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(3-chloro-1-adamantyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTIAJGMQGWSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-22-9 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90812-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-chloroadamantan-1-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


